2,3-dihydro-5H-1,4-benzodioxepin-7-amine
CAS No.: 1134335-02-6
Cat. No.: VC2298645
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1134335-02-6 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 3,5-dihydro-2H-1,4-benzodioxepin-7-amine |
| Standard InChI | InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2 |
| Standard InChI Key | JWPYABHZFAZDKC-UHFFFAOYSA-N |
| SMILES | C1COC2=C(CO1)C=C(C=C2)N |
| Canonical SMILES | C1COC2=C(CO1)C=C(C=C2)N |
Introduction
Chemical Identity and Structural Characterization
Chemical Identifiers and Basic Properties
The compound 2,3-dihydro-5H-1,4-benzodioxepin-7-amine belongs to the class of benzodioxepines, which are seven-membered heterocyclic compounds containing two oxygen atoms in the ring structure. Based on the related compound 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, we can infer that our target compound would have similar molecular properties:
Table 1: Projected Chemical Identifiers for 2,3-Dihydro-5H-1,4-Benzodioxepin-7-Amine
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | ~165.19 g/mol |
| Chemical Class | Benzodioxepine derivatives |
| Functional Groups | Amine, ether |
Structural Features
2,3-Dihydro-5H-1,4-benzodioxepin-7-amine features a benzene ring fused with a seven-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4. The amino group (-NH2) is located at position 7 of the benzene portion. This structure differs from 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, where the oxygen atoms are positioned at 1 and 5 .
The structural arrangement of this compound provides it with both hydrophilic (amine group, oxygen atoms) and hydrophobic (benzene ring) regions, contributing to its potential biological activity and chemical reactivity. The presence of the amine group makes it a potential building block for more complex molecules through various chemical reactions.
Physical and Chemical Properties
Physical Properties
Based on data from the structurally related 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, we can infer the following properties for our target compound:
Table 2: Projected Physical Properties
Chemical Properties
The chemical behavior of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine is expected to be influenced by several structural features:
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The amine group (-NH2) at position 7 acts as a nucleophile, enabling reactions with electrophiles such as acid chlorides, anhydrides, and aldehydes.
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The amine group can also participate in coupling reactions to form amides, ureas, and other nitrogen-containing derivatives.
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The benzodioxepin ring system provides structural rigidity while the oxygen atoms can participate in hydrogen bonding, affecting solubility and intermolecular interactions.
Solubility Profile
Table 3: Projected Solubility Characteristics
Biological Activity and Applications
| Activity Type | Potential | Basis for Projection |
|---|---|---|
| Antitumor | Moderate | Related benzodioxepin derivatives show antiproliferative effects against various cancer cell lines |
| Antimicrobial | Possible | Amine-containing heterocycles often exhibit antimicrobial properties |
| Enzyme Inhibition | Likely | Benzodioxepin scaffolds have been investigated as enzyme inhibitors in various biological systems |
| CNS Activity | Possible | Heterocyclic amines can act on various receptors in the central nervous system |
Chemical Applications
The primary chemical utility of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine likely lies in its potential as a building block for more complex molecules:
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The primary amine group serves as a versatile handle for further derivatization through acylation, alkylation, or coupling reactions.
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It can be used to prepare urea derivatives, as seen with the related compound (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea.
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The compound may serve as an intermediate in the synthesis of pharmaceutical candidates, particularly those targeting neurological disorders or cancer.
Analytical Characterization
Spectroscopic Properties
Based on the molecular structure and data from similar compounds, we can predict the following spectroscopic characteristics:
Table 5: Projected Spectroscopic Properties
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (6.5-7.5 ppm), amino protons (3.5-4.5 ppm), and aliphatic protons of the dioxepin ring (3.5-4.5 ppm) |
| ¹³C NMR | Signals for aromatic carbons (110-150 ppm), carbons adjacent to oxygen (65-75 ppm), and carbon bearing the amino group (~145 ppm) |
| IR | N-H stretching (3300-3500 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), C-O stretching (1050-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 165 with fragmentation patterns showing loss of NH₂ and opening of the dioxepin ring |
Chromatographic Behavior
For analytical separation and identification purposes, the following chromatographic methods would be suitable:
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HPLC: Reversed-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases, typically with UV detection at 220-280 nm.
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GC-MS: After appropriate derivatization to improve volatility, such as trifluoroacetylation of the amine group.
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TLC: Silica gel plates with ethyl acetate/hexane or dichloromethane/methanol solvent systems, visualized with UV light and ninhydrin or Dragendorff's reagent for the amine group.
Structure-Activity Relationships
The biological activity of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine and its derivatives would likely be influenced by several structural features:
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Amine Group: The primary amine at position 7 serves as a hydrogen bond donor and acceptor, potentially interacting with biological targets. Modification of this group through acylation, alkylation, or conversion to amides or ureas can significantly alter biological properties.
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Dioxepin Ring: The seven-membered heterocyclic ring with two oxygen atoms provides a unique three-dimensional shape that affects molecular recognition and binding to biological targets. The relative positions of the oxygen atoms (1,4 vs. 1,5) may significantly impact activity profiles.
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Conformational Flexibility: The partially saturated dioxepin ring offers conformational flexibility, allowing the molecule to adapt its shape for optimal interaction with biological targets.
Research Outlook and Future Directions
Synthesis Optimization
Future research should focus on developing efficient and scalable synthetic routes for 2,3-dihydro-5H-1,4-benzodioxepin-7-amine, particularly:
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One-pot reduction methods for converting nitro precursors to the amine with high yield and purity.
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Green chemistry approaches using environmentally friendly reagents and conditions.
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Flow chemistry methods for continuous production with improved efficiency and safety.
Biological Evaluation
Comprehensive biological screening of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine should include:
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Broad-spectrum antimicrobial testing against bacterial, fungal, and viral pathogens.
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Anticancer activity screening against diverse cancer cell lines to identify selective cytotoxicity.
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Enzyme inhibition assays targeting kinases, proteases, and other therapeutically relevant enzymes.
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Receptor binding studies to identify potential interactions with neurotransmitter receptors, ion channels, or other signaling proteins.
Derivative Development
The primary amine group provides an excellent handle for creating diverse derivatives, potentially leading to compounds with enhanced or novel biological activities:
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Amide and urea derivatives for potential enzyme inhibitors or receptor modulators.
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Sulfonamides for potential antimicrobial or anticancer agents.
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Schiff bases and reductive amination products for compounds with modified lipophilicity and hydrogen-bonding profiles.
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